2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid
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Overview
Description
2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the naphthalene ring system: This can be achieved through cyclization reactions.
Introduction of functional groups: Methoxy and acetic acid groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The methoxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-[(1R,4aR,8aR)-7-hydroxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(1R,4aR,8aR)-7-ethoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
104199-15-7 |
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Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H16O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9H,5-6H2,1-2H3,(H,16,17)/t8-,9-,14+/m0/s1 |
InChI Key |
RICGRVKVEBJEKK-UINNMSKDSA-N |
Isomeric SMILES |
C[C@]12[C@@H](CC=C[C@H]1CC(=O)O)C(=O)C=C(C2=O)OC |
Canonical SMILES |
CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
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